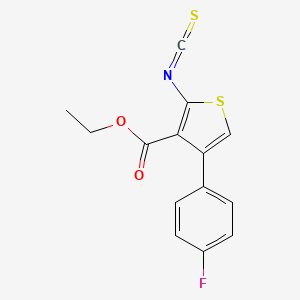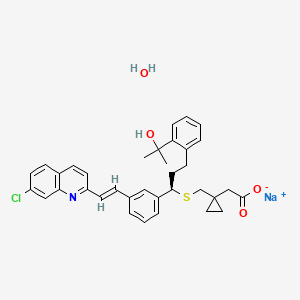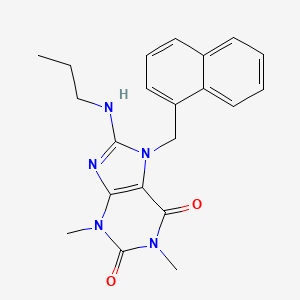
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate is a synthetic organic compound characterized by its unique structural features, including a fluorophenyl group, an isothiocyanate group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or α-haloketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki or Heck reaction.
Isothiocyanate Group Addition: The isothiocyanate group is typically introduced by reacting the intermediate compound with thiophosgene or a similar reagent under controlled conditions.
Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using standard esterification techniques with ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the isothiocyanate group can yield corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like nitronium ion, sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This covalent modification can disrupt key biological pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-chlorophenyl)-2-isothiocyanatothiophene-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 4-(4-bromophenyl)-2-isothiocyanatothiophene-3-carboxylate: Contains a bromine atom, potentially leading to different electronic properties and reactivity.
Ethyl 4-(4-methylphenyl)-2-isothiocyanatothiophene-3-carboxylate: The presence of a methyl group instead of a halogen can significantly alter the compound’s lipophilicity and biological interactions.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to certain biological targets compared to its analogs.
属性
分子式 |
C14H10FNO2S2 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate |
InChI |
InChI=1S/C14H10FNO2S2/c1-2-18-14(17)12-11(7-20-13(12)16-8-19)9-3-5-10(15)6-4-9/h3-7H,2H2,1H3 |
InChI 键 |
JGMQELSXOCBJAK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(E)-p-tolylmethyleneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B12041140.png)
![N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)

![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)





![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041190.png)
![2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12041197.png)
